(4S,5R)-4,5-dihydroxy-4-[(1R)-1-hydroxyethyl]cyclopent-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S,5R)-4,5-dihydroxy-4-[(1R)-1-hydroxyethyl]cyclopent-2-en-1-one is a chiral organic compound with significant importance in various scientific fields. This compound features a cyclopentene ring with hydroxyl groups at the 4 and 5 positions and a hydroxyethyl group at the 4 position. Its unique structure makes it a valuable subject of study in organic chemistry, biochemistry, and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5R)-4,5-dihydroxy-4-[(1R)-1-hydroxyethyl]cyclopent-2-en-1-one can be achieved through several synthetic routes. One common method involves the use of Diels-Alder reactions followed by selective hydroxylation. The reaction typically starts with a cyclopentadiene derivative and an appropriate dienophile under controlled temperature and pressure conditions. Subsequent hydroxylation steps are carried out using reagents such as osmium tetroxide or hydrogen peroxide in the presence of catalysts.
Industrial Production Methods
Industrial production of this compound often involves large-scale Diels-Alder reactions in continuous flow reactors. The use of advanced catalytic systems and optimized reaction conditions ensures high yield and purity. Post-reaction purification processes, including crystallization and chromatography, are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(4S,5R)-4,5-dihydroxy-4-[(1R)-1-hydroxyethyl]cyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form diols or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Thionyl chloride in the presence of pyridine or phosphorus tribromide in anhydrous conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of diols or alcohols.
Substitution: Formation of alkyl halides or other substituted derivatives.
Scientific Research Applications
(4S,5R)-4,5-dihydroxy-4-[(1R)-1-hydroxyethyl]cyclopent-2-en-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural products.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (4S,5R)-4,5-dihydroxy-4-[(1R)-1-hydroxyethyl]cyclopent-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups enable it to form hydrogen bonds with enzymes and receptors, influencing their activity. It may also participate in redox reactions, contributing to its biological effects. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
(4S,5R)-4,5-dihydroxy-4-[(1R)-1-hydroxyethyl]cyclopent-2-en-1-one: Unique due to its specific stereochemistry and functional groups.
Cyclopent-2-en-1-one derivatives: Similar in structure but may lack the specific hydroxyl and hydroxyethyl groups.
Cyclopentane diols: Similar in having hydroxyl groups but differ in the ring saturation and absence of the double bond.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
249283-63-4 |
---|---|
Molecular Formula |
C7H10O4 |
Molecular Weight |
158.15 g/mol |
IUPAC Name |
(4S,5R)-4,5-dihydroxy-4-[(1R)-1-hydroxyethyl]cyclopent-2-en-1-one |
InChI |
InChI=1S/C7H10O4/c1-4(8)7(11)3-2-5(9)6(7)10/h2-4,6,8,10-11H,1H3/t4-,6+,7+/m1/s1 |
InChI Key |
NEVXRVUNMDEPDG-PIYBLCFFSA-N |
Isomeric SMILES |
C[C@H]([C@]1(C=CC(=O)[C@@H]1O)O)O |
Canonical SMILES |
CC(C1(C=CC(=O)C1O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.